3-Chloro-2-fluoro-4-methylaniline
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Overview
Description
3-Chloro-2-fluoro-4-methylaniline is an aromatic amine compound with the molecular formula C7H7ClFN It is characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-4-methylaniline can be achieved through several methods. One common approach involves the nitration of 3-chloro-4-fluorotoluene, followed by reduction of the nitro group to an amino group. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using iron powder and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. For example, 3-chloro-4-fluoronitrobenzene can be hydrogenated in the presence of a platinum catalyst under controlled temperature and pressure conditions to yield the desired amine .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-4-methylaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives, and reduced to form different amine derivatives
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation using platinum or palladium catalysts.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides
Major Products
Nitration: 3-Chloro-2-fluoro-4-nitrotoluene.
Reduction: this compound.
Substitution: Various substituted aniline derivatives depending on the nucleophile used
Scientific Research Applications
3-Chloro-2-fluoro-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amines.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-4-methylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect enzyme activity, receptor binding, and other biochemical processes. The compound’s effects are mediated through pathways involving aromatic amine metabolism and detoxification .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Similar structure but lacks the chlorine atom.
3-Chloro-4-methylaniline: Similar structure but lacks the fluorine atom.
2-Chloro-4-fluoroaniline: Similar structure but lacks the methyl group
Uniqueness
3-Chloro-2-fluoro-4-methylaniline is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can enhance its utility in various chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
3-chloro-2-fluoro-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOWJMJJRUUWOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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